molecular formula C6H4ClNNaO4S B1659878 sodium 2-chloro-5-nitrobenzene-1-sulfinate CAS No. 68683-43-2

sodium 2-chloro-5-nitrobenzene-1-sulfinate

Cat. No.: B1659878
CAS No.: 68683-43-2
M. Wt: 244.61 g/mol
InChI Key: FJGSNWBSOMMRBN-UHFFFAOYSA-N
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Description

sodium 2-chloro-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3ClNNaO5S. It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt typically involves the sulfonation of 2-chloro-5-nitrobenzene. The process begins with the reaction of 2-chloro-5-nitrobenzene with sulfuric acid to introduce the sulfonic acid group. The resulting 2-chloro-5-nitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are employed to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

sodium 2-chloro-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted benzenesulfinic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amino-substituted derivatives. Substitution reactions result in a wide range of functionalized benzenesulfinic acid compounds.

Scientific Research Applications

sodium 2-chloro-5-nitrobenzene-1-sulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can undergo oxidation or reduction, while the nitro and chlorine substituents can participate in substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler analog without the chlorine and nitro substituents.

    2-Chlorobenzenesulfonic acid: Similar structure but lacks the nitro group.

    5-Nitrobenzenesulfonic acid: Similar structure but lacks the chlorine atom.

Uniqueness

sodium 2-chloro-5-nitrobenzene-1-sulfinate is unique due to the presence of both chlorine and nitro substituents on the benzene ring. These substituents enhance its reactivity and make it suitable for specific chemical transformations that are not possible with simpler analogs. The combination of these functional groups also provides unique properties that are valuable in various scientific and industrial applications.

Properties

CAS No.

68683-43-2

Molecular Formula

C6H4ClNNaO4S

Molecular Weight

244.61 g/mol

IUPAC Name

sodium;2-chloro-5-nitrobenzenesulfinate

InChI

InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(8(9)10)3-6(5)13(11)12;/h1-3H,(H,11,12);

InChI Key

FJGSNWBSOMMRBN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl.[Na]

Key on ui other cas no.

68683-43-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

321 ml. (4.7 moles) of chlorosulfonic acid and 79 g. (0.5 moles) of 4-chloro-nitrobenzene are stirred at 130° C. for 6 hours. The reaction mixture is then cooled to a temperature below 10° C. and is poured onto 750 ml. of icy water. The mixture is filtered at room temperature and the substance collected on the filter is washed solid-free with about 2 litres of water. The crude 2-chloro-5-nitrobenzene sulfonyl chloride obtained is subjected to the subsequent reaction steps without purification. 118 g. (0.935 moles) of anhydrous sodium sulfite and 20 g. of sodium bicarbonate are dissolved in 250 ml. of water, and to the solution obtained a mixture of the crude 2-chloro-5-nitrobenzene sulfonyl chloride and 20 g. of sodium bicarbonate is added at a temperature of 23° to 25° C., in one hour. The reaction mixture is stirred for two hours at a temperature of 23° to 25° C., and, after the addition of 200 ml. of toluene, for further 15 minutes. The mixture is stirred at 25° C. and the substance filtered off is washed with 100 ml. of toluene. The sodium 2-chloro-5-nitrobenzene sulfinate obtained is dissolved in 400 ml. of water at 40° C., and the solution is admixed with 200 ml. of toluene. The insoluble part is filtered off and the toluene phase is separated from the filtrate. The aqueous phase is cooled to 10° C., acidified with 100 ml. of concentrated aqueous hydrochloric acid solution and the precipitated crystals are stirred, filtered off at 10° C. and dried. 61 g. of 2-chloro-5-nitrobenzene sulfinic acid are obtained. Yield: 55% of theoretical related to 4-chloro-nitrobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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